molecular formula C11H13NO B8504824 5-Methyl-4,5-dihydro-1h-1-benzazepin-2(3h)-one

5-Methyl-4,5-dihydro-1h-1-benzazepin-2(3h)-one

Cat. No. B8504824
M. Wt: 175.23 g/mol
InChI Key: QKPXZBCOUCASTL-UHFFFAOYSA-N
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Patent
US05317017

Procedure details

A mixture of 800 mg (4.57 mmol) of 4-methyl-1-tetralone oxime and 4.0 g of polyphosphoric acid was heated at 120° C. in an oil bath for 20 minutes. The dark brown mixture was cooled to 80° C. and poured into ice water. The solution was neutralized by the addition of 10% aqueous sodium carbonate then extracted chloroform (3×50 mL). The combined extracts were washed with water, dried over magnesium sulfate and filtered. Evaporation of the solvent followed by column chromatography on silica gave the product as an off-white solid (670 mg, 84%). 1H NMR (200 MHz, CDCl3): 1.30 (d, 8 Hz, 3H), 1.68 (m, 1H), 2.30 (m, 3H), 3.11 (m, 1H), 6.98 (m, 1H), 7.15-7.30 (m, 3H), 8.55 (br s, 1H). 13C NMR: 18.22, 32.89, 32.98, 37.28, 121.95, 125.67, 125.93, 126.98, 137.69, 137.80, 176.04.
Name
4-methyl-1-tetralone oxime
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[N:12]O)[CH2:4][CH2:3]1.C(=O)([O-])[O-:15].[Na+].[Na+]>C(Cl)(Cl)Cl>[CH3:1][CH:2]1[C:11]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[NH:12][C:5](=[O:15])[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
4-methyl-1-tetralone oxime
Quantity
800 mg
Type
reactant
Smiles
CC1CCC(C2=CC=CC=C12)=NO
Name
polyphosphoric acid
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark brown mixture was cooled to 80° C.
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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